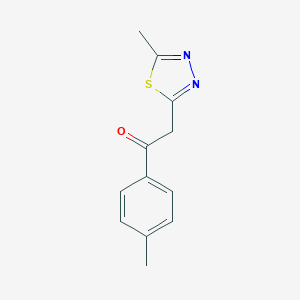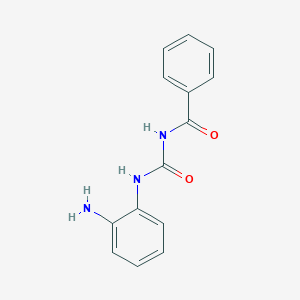![molecular formula C19H13N3OS B282106 1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile is a chemical compound that has attracted significant attention in scientific research due to its potential for use in various applications. This compound is also known as BPTD and has a unique molecular structure that makes it interesting to study.
Mécanisme D'action
The mechanism of action of BPTD is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. BPTD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BPTD has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, which is the process by which new blood vessels are formed. This is important in cancer research, as tumors require a blood supply to grow and spread. BPTD has also been shown to inhibit the activity of various enzymes that are involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPTD in lab experiments is its high yield synthesis, which makes it readily available for research purposes. However, one limitation is that BPTD is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Orientations Futures
There are many potential future directions for the study of BPTD. One area of research could focus on the development of BPTD-based drugs for the treatment of cancer and Alzheimer's disease. Another area of research could involve the investigation of the mechanism of action of BPTD, which could lead to a better understanding of its potential applications. Additionally, the synthesis of new derivatives of BPTD could lead to the development of more potent and selective compounds for use in various scientific research applications.
In conclusion, 1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile is a compound with great potential for use in various scientific research applications. Its unique molecular structure and potent anti-cancer activity make it an interesting compound to study. As research continues, it is likely that new applications and potential uses for BPTD will be discovered.
Méthodes De Synthèse
The synthesis of BPTD involves a multi-step process that includes the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and further reaction with benzoyl chloride. The final step involves the addition of sodium cyanide to produce BPTD in high yield.
Applications De Recherche Scientifique
BPTD has been investigated for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that BPTD exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and pancreatic cancer cells. BPTD has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Propriétés
Formule moléculaire |
C19H13N3OS |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(1S,2S,3S)-1-benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H13N3OS/c20-10-13-14(11-21)19-22(15-8-4-5-9-16(15)24-19)17(13)18(23)12-6-2-1-3-7-12/h1-9,13-14,17,19H/t13-,14+,17-,19?/m0/s1 |
Clé InChI |
SFLWOYGIMCMLGY-PROVZXBISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H]([C@H](C3N2C4=CC=CC=C4S3)C#N)C#N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4S3)C#N)C#N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4S3)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)







![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
